![molecular formula C16H16N2O4 B6417311 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide CAS No. 663929-94-0](/img/structure/B6417311.png)
1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
“1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” is a chemical compound that has been mentioned in the context of various studies . It is related to a class of compounds known as coumarins, which are known for their diverse biological and physicochemical properties .
Synthesis Analysis
The synthesis of similar compounds has been described in several studies. For instance, a study reported the synthesis of novel sulfonamide hybrids including coumarin and isoxazole group starting from coumarin-3-carboxylic acid . Another study reported the synthesis of new 3-substituted coumarin derivatives . The exact synthesis process for “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” might vary depending on the specific requirements of the study.Molecular Structure Analysis
The molecular structure of “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be analyzed using various techniques such as FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques . These techniques can provide detailed information about the compound’s structure and its functional groups.Chemical Reactions Analysis
The chemical reactions involving “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be complex and may depend on the specific conditions of the reaction. For instance, a study reported the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be analyzed using various techniques. For instance, its melting point can be determined . More detailed information about its physical and chemical properties can be found in specific databases .Scientific Research Applications
Potential Pancreatic Lipase Inhibitors
A series of coumarin-3-carboxamide analogues, which include “1-(2-oxo-2H-chromene-3-carboxamide)piperidine-4-carboxamide”, has been designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL). This enzyme plays a crucial role in the digestion of dietary fats. Inhibition of PL is a promising strategy for the treatment of obesity .
Anti-oxidant Activity
Coumarin-3-carboxamide analogues have also been synthesized and evaluated for their antioxidant potential. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Drug Discovery
Material Science
Mechanism of Action
Target of Action
The primary target of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is pancreatic lipase (PL) . Pancreatic lipase plays a crucial role in the digestion of dietary fats by breaking down triglycerides into monoglycerides and free fatty acids. Inhibition of pancreatic lipase is a common strategy in the treatment of obesity .
Mode of Action
The compound interacts with its target, pancreatic lipase, in a competitive manner . This means that it competes with the natural substrates of the enzyme for the active site, thereby reducing the enzyme’s activity. The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
The inhibition of pancreatic lipase by 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide affects the lipid metabolism pathway. Specifically, it prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides, leading to a decrease in the absorption of dietary fats .
Result of Action
The result of the compound’s action is a significant inhibition of pancreatic lipase, which leads to a reduction in the digestion and absorption of dietary fats . This could potentially result in a decrease in caloric intake and weight loss, making the compound a potential candidate for the treatment of obesity .
Future Directions
The future directions for research on “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can depend on its specific biological activities and potential applications. For instance, if it shows promising antibacterial or antitumor activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action in more detail .
properties
IUPAC Name |
1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c17-14(19)10-5-7-18(8-6-10)15(20)12-9-11-3-1-2-4-13(11)22-16(12)21/h1-4,9-10H,5-8H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKAZKGPFWNRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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